2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
Overview
Description
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one, also known as BMPP, is a small molecule that has been studied extensively in the fields of organic and synthetic chemistry. BMPP is a valuable synthetic building block that is used to construct complex molecules with a wide range of applications. BMPP has been used in the synthesis of various classes of organic compounds, including heterocyclic compounds, natural products, and pharmaceuticals. BMPP has also been used in the synthesis of novel materials and in the preparation of catalysts.
Scientific Research Applications
Organic Synthesis Intermediate
2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one serves as an important intermediate in organic synthesis. It is utilized in the construction of various chemical structures due to its reactivity, particularly in the synthesis of pharmaceuticals and agrochemicals .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the synthesis of potential therapeutic agents. Its structural features make it a valuable precursor in the development of new drugs .
Agrochemical Development
In agrochemical research, this chemical serves as a building block for creating compounds that could be used as pesticides or fertilizers, contributing to agricultural productivity .
Dyestuff Field
The compound finds application in the dyestuff field, where it is used to synthesize dyes and pigments for various industrial applications, including textiles and inks .
Ketone Hydrogenation Studies
It is involved in ketone hydrogenation studies, which is a critical reaction in organic chemistry for selectively reducing ketones to alcohols while leaving other functional groups intact .
Material Science
properties
IUPAC Name |
2-bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-9(2,10)8(13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCZJLHKXGEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694985 | |
Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225950-57-1 | |
Record name | 2-Bromo-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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